1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate
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Overview
Description
Preparation Methods
Hexanedioic acid, di-C9-11-branched and linear alkyl esters is commercially produced through the catalyzed esterification of phthalic anhydride with a blend of C9-11 alcohols. The production process can be carried out using either batch or continuous methods. The individual steps in the process include a reaction step, removal of excess alcohol, drying, and filtration. The final product typically has a phthalate ester content of over 99.5% .
Chemical Reactions Analysis
Hexanedioic acid, di-C9-11-branched and linear alkyl esters undergoes various chemical reactions, including:
Esterification: The primary reaction used in its synthesis, where phthalic anhydride reacts with C9-11 alcohols in the presence of a catalyst.
Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed to yield hexanedioic acid and the corresponding alcohols.
Oxidation and Reduction:
Common reagents used in these reactions include acids, bases, and catalysts such as sulfuric acid for esterification .
Scientific Research Applications
Hexanedioic acid, di-C9-11-branched and linear alkyl esters has several scientific research applications:
Chemistry: Used as a plasticizer in the production of flexible PVC, which is utilized in various chemical processes.
Biology: Studied for its potential endocrine-disrupting effects in aquatic vertebrates and mammals.
Medicine: Investigated for its toxicological properties, including reproductive and developmental toxicity.
Industry: Widely used in the manufacture of automotive vinyl, films, sheeting, and industrial vinyl sealants.
Mechanism of Action
The mechanism of action of hexanedioic acid, di-C9-11-branched and linear alkyl esters involves its interaction with plastic materials to enhance their flexibility and durability. The compound achieves this by embedding itself between the polymer chains, reducing intermolecular forces and increasing the material’s pliability. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions .
Comparison with Similar Compounds
Hexanedioic acid, di-C9-11-branched and linear alkyl esters can be compared with other phthalate esters such as:
Di-n-octyl phthalate (DOP): Similar in function but has different alkyl chain lengths.
Di-isodecyl phthalate (DIDP): Another high molecular weight phthalate ester with slightly different properties and applications.
Diisononyl phthalate (DINP): Used in similar applications but has different toxicological profiles.
The uniqueness of hexanedioic acid, di-C9-11-branched and linear alkyl esters lies in its specific blend of C9-11 branched and linear alkyl chains, which provide a balance of flexibility and durability in plastic products .
Properties
Molecular Formula |
C24H46O4 |
---|---|
Molecular Weight |
398.6 g/mol |
IUPAC Name |
1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate |
InChI |
InChI=1S/C24H46O4/c1-5-9-14-21(8-4)17-19-27-23(25)15-10-11-16-24(26)28-20-18-22(12-6-2)13-7-3/h21-22H,5-20H2,1-4H3/t21-/m1/s1 |
InChI Key |
DLXCJQLJLWONNY-OAQYLSRUSA-N |
Isomeric SMILES |
CCCC[C@@H](CC)CCOC(=O)CCCCC(=O)OCCC(CCC)CCC |
Canonical SMILES |
CCCCC(CC)CCOC(=O)CCCCC(=O)OCCC(CCC)CCC |
Origin of Product |
United States |
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